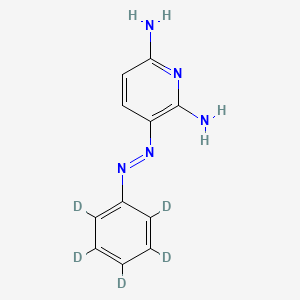
Phenazopyridine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazopyridine-d5 is a deuterated form of phenazopyridine, a compound commonly used as a urinary tract analgesic. The deuterium atoms replace hydrogen atoms in the phenazopyridine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Phenazopyridine itself is known for its ability to relieve pain, burning, and discomfort caused by urinary tract infections, surgery, or injury to the urinary tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenazopyridine-d5 typically involves the introduction of deuterium atoms into the phenazopyridine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process generally involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient and safe production of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenazopyridine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Phenazopyridine-d5 has several scientific research applications, including:
Biological Studies: This compound is used in biological research to investigate its effects on cellular processes and its potential as a kinase inhibitor.
Medical Research: The compound is studied for its analgesic properties and its potential use in treating urinary tract discomfort.
Industrial Applications: this compound is used in the development of new pharmaceuticals and in the study of drug interactions and stability.
Mecanismo De Acción
The mechanism of action of phenazopyridine-d5 is similar to that of phenazopyridine. It exerts its effects by providing a direct topical analgesic effect on the mucosal lining of the urinary tract. This is achieved through the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, this compound has been shown to inhibit certain kinases involved in cellular processes, such as the phosphatidylinositol kinases .
Comparación Con Compuestos Similares
Phenazopyridine-d5 can be compared with other similar compounds, such as:
Phenazopyridine: The non-deuterated form, which is widely used as a urinary tract analgesic.
Oxybutynin: Another urinary tract analgesic used to relieve symptoms of overactive bladder.
Pyridium: A brand name for phenazopyridine, used for similar purposes.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research for studying metabolic pathways and drug interactions.
Propiedades
Fórmula molecular |
C11H11N5 |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D |
Clave InChI |
QPFYXYFORQJZEC-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C=C2)N)N)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


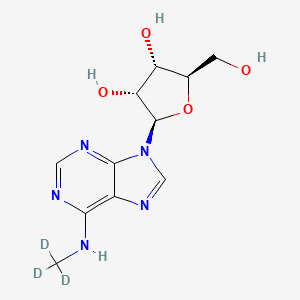
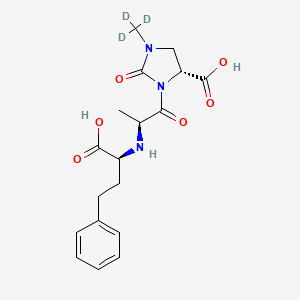
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)

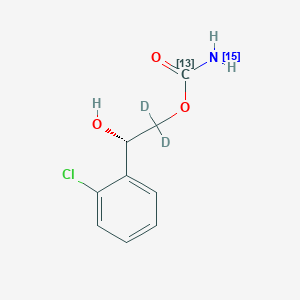



![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
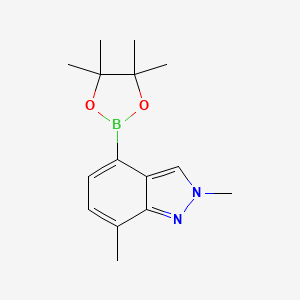
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
